Lactarofulvene
Description
Contextualization within Natural Products Chemistry
Lactarofulvene is a sesquiterpenoid, a class of naturally occurring organic compounds composed of three isoprene (B109036) units, giving them a 15-carbon skeleton. These compounds are a significant focus within the field of natural products chemistry due to their vast structural diversity and wide range of biological activities. nih.govresearchgate.net Fungi, in particular, are a prolific source of novel sesquiterpenoids, showcasing a remarkable array of carbocyclic frameworks. researchgate.net The study of compounds like this compound contributes to our understanding of the chemical intricacies of life and provides potential leads for the development of new therapeutic agents.
Overview of Sesquiterpenoid Research Landscape in Fungi and Plants
The investigation of sesquiterpenoids is a vibrant area of research in both the fungal and plant kingdoms. In fungi, these compounds are known to play crucial roles in ecological interactions, acting as defense mechanisms or signaling molecules. nih.gov The genus Lactarius, to which the source of this compound belongs, is particularly known for producing a rich variety of sesquiterpenoids with unique chemical structures. Research in this area often involves the isolation and purification of these compounds from fungal fruiting bodies or mycelial cultures, followed by detailed structural analysis. In plants, sesquiterpenoids are well-known constituents of essential oils and resins and have been studied for their aromatic properties and medicinal uses for centuries. The ongoing exploration of fungal sesquiterpenoids, such as this compound, continues to reveal novel chemical scaffolds that are often distinct from those found in plants, highlighting the unique biosynthetic capabilities of fungi.
Structure
3D Structure
Properties
CAS No. |
18454-60-9 |
|---|---|
Molecular Formula |
C15H16 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
4-methyl-1-methylidene-7-prop-1-en-2-yl-6H-azulene |
InChI |
InChI=1S/C15H16/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h5-6,8-9H,1,4,7H2,2-3H3 |
InChI Key |
YYIAVHDWWCIAMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(=CC2=C1C=CC2=C)C(=C)C |
Origin of Product |
United States |
Isolation and Natural Occurrence of Lactarofulvene
Isolation from Basidiomycetes: Lactarius deliciosus
The initial and most significant isolation of Lactarofulvene is from the edible mushroom Lactarius deliciosus, a member of the Basidiomycetes. czechmycology.org This species, commonly known as the saffron milk cap, is recognized for producing a complex array of secondary metabolites, including various sesquiterpenes that contribute to its characteristic color and taste. The extraction and characterization of this compound were specifically achieved from specimens of L. deliciosus collected in California. czechmycology.orgresearchgate.netznaturforsch.com
The process of isolating this compound involves extraction from the fresh fruiting bodies of the mushroom, typically using organic solvents, followed by chromatographic techniques to separate it from other co-occurring metabolites like lactaroviolin (B1209813) and lactarazulene. czechmycology.orgresearchgate.net
The chemical profile of Lactarius deliciosus is not uniform across its global distribution; significant variations in its secondary metabolites have been observed between specimens from different continents and even within regions. This variability underscores the importance of geographic location and fungal strain in the production of specific compounds like this compound.
Notably, while this compound was successfully isolated from Californian specimens, studies on European and Chinese populations of L. deliciosus have not reported its presence. czechmycology.orgresearchgate.net European specimens are known to produce compounds such as free dihydroazulene (B1262493) alcohol and its stearic acid ester, and lactarazulene. researchgate.net Investigations of L. deliciosus from China have identified different sets of metabolites, including various fatty acids, organic acids, and unique azulene (B44059) pigments. researchgate.netnih.gov Similarly, Indian specimens of the related species Lactarius deterrimus were found to produce a distinct azulenealdehyde, which was absent in European samples. czechmycology.org
This geographic and strain-specific differentiation suggests that the biosynthetic pathways leading to this compound may only be active in certain populations of the fungus, possibly due to genetic divergence or environmental factors. nih.govmykoweb.com Molecular evidence indicates that what has been historically identified as L. deliciosus in North America is actually a complex of several closely related but distinct species, which could explain the unique metabolite profiles. mykoweb.com
Table 1: Comparative Metabolite Profiles of Lactarius Species by Geographic Origin
| Compound Class | Europe | North America (California) | Asia (China/India) |
|---|---|---|---|
| Sesquiterpenes | Lactarazulene, Dihydroazulene alcohol | This compound, Lactarazulene | Azulenealdehyde (L. deterrimus), Novel azulene pigments |
| Fatty Acids | High in oleic and linoleic acid | Not specified in detail for comparison | Palmitic, Stearic, Oleic, and Linoleic acids reported |
| Organic Acids | Quinic acid, Malic acid | Not specified in detail for comparison | Quininic acid, L-malic acid |
This table synthesizes findings from multiple sources to highlight regional variations. czechmycology.orgresearchgate.netresearchgate.net
Detection in Other Biological Systems: Parmentiera aculeata
Parmentiera aculeata, commonly known as the cucumber tree or cuajilote, is a plant native to Mexico and Central America. cabidigitallibrary.orgwikipedia.org Its fruit has been the subject of extensive phytochemical analysis due to its use in traditional medicine. unison.mxscielo.org.mx These studies have identified a vast and diverse array of chemical compounds.
However, despite comprehensive metabolomic screening of P. aculeata, which has detected over 700 different metabolites, this compound has not been identified as one of its constituents. researchgate.netunison.mxresearchgate.net The chemical profile of the fruit is rich in other classes of compounds. One notable compound isolated from P. aculeata is lactucin-8-O-methylacrylate, a guaianolide sesquiterpene, which is structurally distinct from this compound. unison.mxnih.govresearchgate.netscispace.com
Therefore, based on current scientific literature, the presence of this compound is confirmed in specific geographic strains of Lactarius deliciosus but not in Parmentiera aculeata.
Table 2: Major Compound Classes Identified in Parmentiera aculeata
| Compound Class | Examples |
|---|---|
| Flavonoids | Genkwanin, Hesperidin, Epicatechin 3-glucoside |
| Phenolic Acids | Gallic acid, Chlorogenic acid, p-Coumaric acid |
| Fatty Acids | Palmitic acid, Oleic acid, Linoleic acid |
| Sesquiterpenes | Lactucin-8-O-methylacrylate, Cynaratriol |
| Other | Metformin, Coumarins, Piperazines |
This table is based on data from comprehensive metabolic analyses. unison.mxresearchgate.netunison.mx
Chemical Structure Elucidation and Spectroscopic Characterization of Lactarofulvene
Application of Advanced Spectroscopic Techniques (NMR, MS, IR) in Sesquiterpenoid Analysis
Spectroscopic methods are foundational to the structural analysis of sesquiterpenoids, providing detailed information about the molecular formula, functional groups, and the connectivity of atoms within the molecule. researchgate.netresearchgate.net Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools in this process. researchgate.net
Interactive Table 1: Representative ¹H and ¹³C NMR Data for a Bicyclic Sesquiterpenoid Skeleton This table presents typical chemical shift values for illustrating the type of data obtained for sesquiterpenoid analysis. The specific values for lactarofulvene may vary.
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations |
|---|---|---|---|
| 1 | 135.2 (C) | - | H-2, H-9 |
| 2 | 40.1 (CH2) | 2.60 (m) | C-1, C-3, C-10 |
| 3 | 28.5 (CH2) | 2.45 (m) | C-2, C-4 |
| 4 | 140.8 (C) | - | H-3, H-5, H-15 |
| 5 | 125.1 (CH) | 5.70 (d, 6.0) | C-4, C-6, C-10 |
| 6 | 128.9 (CH) | 5.66 (d, 6.0) | C-5, C-7, C-8 |
| 7 | 45.3 (CH) | 2.22 (m) | C-6, C-8, C-11 |
| 8 | 73.6 (CH) | 3.80 (m) | C-6, C-7, C-9 |
| 9 | 48.2 (CH2) | 2.09 (m), 1.83 (m) | C-1, C-8, C-10 |
| 10 | 150.5 (C) | - | H-2, H-5, H-9, H-14 |
| 11 | 35.1 (CH) | 2.85 (q, 7.5) | C-7, C-12, C-13 |
| 12 | 21.2 (CH3) | 1.38 (d, 7.5) | C-7, C-11 |
| 13 | 20.8 (CH3) | 1.35 (d, 7.5) | C-7, C-11 |
| 14 | 18.7 (CH3) | 2.37 (s) | C-1, C-9, C-10 |
| 15 | 23.4 (CH3) | 1.95 (s) | C-3, C-4, C-5 |
Mass Spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound. broadinstitute.org High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition. mdpi.com For this compound, the molecular formula has been identified as C₁₅H₁₆. unison.mx Furthermore, tandem mass spectrometry (MS/MS) techniques involve the fragmentation of the ionized molecule. youtube.com The resulting fragmentation pattern is a chemical fingerprint that can help identify the compound and reveal structural motifs by analyzing the neutral losses or the mass of the fragment ions. frontiersin.orgnih.gov
Table 2: Illustrative Mass Spectrometry Data
| Ion Type | m/z (mass-to-charge ratio) | Interpretation |
|---|---|---|
| Molecular Ion [M]⁺ | 212.1252 | Corresponds to the molecular formula C₁₅H₁₆. |
| Fragment 1 | 197.0915 | Loss of a methyl group (-CH₃). |
| Fragment 2 | 184.1044 | Potential rearrangement and fragmentation of the ring system. |
Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds. spectroscopyonline.com For a compound like this compound, IR spectroscopy would be used to confirm the presence of C-H bonds (alkane and alkene), C=C double bonds characteristic of the fulvene (B1219640) and azulene-type core, and the absence of certain groups like hydroxyl (-OH) or carbonyl (C=O) groups, which helps to narrow down the possible structures. mdpi.com
X-ray Crystallography in Definitive Structural Assignments for Related Compounds
X-ray crystallography is a powerful technique that provides an unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. patnawomenscollege.innih.gov The method involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. patnawomenscollege.in While obtaining a suitable crystal can be a significant challenge, a successful analysis yields a detailed electron density map from which the precise position of every atom can be determined. acs.orgoup.com
Computational and Theoretical Approaches to this compound Molecular Structure
In concert with experimental techniques, computational and theoretical chemistry offers profound insights into molecular structure, stability, and reactivity. novapublishers.com Methods like Density Functional Theory (DFT) are widely used to model the properties of organic molecules, including fulvene derivatives. acs.orgrsc.org These computational studies can predict molecular geometries, vibrational frequencies (correlating with IR spectra), and NMR chemical shifts. diva-portal.orgnmrdb.org
For this compound, theoretical approaches are particularly valuable for understanding the unique electronic properties of its fulvene core. nih.gov Computational studies on fulvene derivatives have investigated how substituents influence the aromaticity and electronic distribution within the five-membered ring. acs.org These calculations can help rationalize the observed chemical behavior and spectroscopic data. Furthermore, theoretical models can be used to calculate the energies of different possible isomers or conformers, identifying the most stable structure. asianresassoc.org This synergy between experimental data and theoretical calculations provides a more complete and robust understanding of the molecular structure of complex natural products. nih.gov
Table 3: Overview of Computational Methods in Structural Analysis
| Computational Method | Application in Structural Elucidation | Key Insights |
|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization, prediction of NMR/IR spectra, electronic property analysis. | Most stable conformation, predicted spectroscopic data for comparison with experiment, charge distribution, molecular orbital energies. acs.orgrsc.org |
| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption spectra (UV-Vis). | Insights into electron transitions, color, and photochemical properties. diva-portal.org |
| Molecular Dynamics (MD) Simulations | Analysis of conformational flexibility and interactions in a solvent. | Understanding of dynamic behavior, preferred conformations over time, and intermolecular interactions. nih.gov |
Biosynthetic Pathways of Lactarofulvene
Isoprenoid Pathway Precursors in Fungal Sesquiterpene Biosynthesis
The biosynthesis of all sesquiterpenes, including lactarofulvene, begins with fundamental five-carbon (C5) building blocks derived from the isoprenoid pathway. In fungi, this pathway is primarily the mevalonate (B85504) (MVA) pathway, which converts acetyl-CoA into isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govfrontiersin.orgplos.org These two C5 units are the universal precursors for all terpenoid compounds.
The initial steps involve the condensation of IPP and DMAPP to form larger prenyl diphosphates. mdpi.com Specifically, one molecule of DMAPP is combined with two molecules of IPP in sequential head-to-tail condensations. mdpi.comresearchgate.net This process generates the C15 compound, farnesyl pyrophosphate (FPP), which is the direct and universal precursor for the biosynthesis of the vast array of C15 sesquiterpenoids. nih.govmdpi.comresearchgate.net The availability of FPP serves as a critical branch point in fungal metabolism, directing carbon flux towards either primary metabolism (like sterol synthesis) or secondary metabolism, which includes the production of sesquiterpenes. plos.org
| Precursor Molecule | Abbreviation | Carbon Number | Role in Pathway |
|---|---|---|---|
| Acetyl-Coenzyme A | Acetyl-CoA | C2 | Starting substrate for the Mevalonate (MVA) pathway. nih.gov |
| Isopentenyl Diphosphate | IPP | C5 | Core C5 isoprenoid building block. nih.govplos.orgmdpi.com |
| Dimethylallyl Diphosphate | DMAPP | C5 | Isomer of IPP and the initial C5 unit for condensation. frontiersin.orgmdpi.com |
| Geranyl Diphosphate | GPP | C10 | Intermediate precursor for monoterpenes, formed from IPP and DMAPP. mdpi.comresearchgate.net |
| Farnesyl Diphosphate | FPP | C15 | Universal precursor for all sesquiterpenes, formed by adding another IPP unit to GPP. frontiersin.orgmdpi.comresearchgate.net |
Proposed Enzymatic Transformations in this compound Biogenesis
The conversion of the linear precursor FPP into the complex cyclic structure of this compound involves a cascade of enzymatic reactions. The key steps are catalyzed by two main classes of enzymes: sesquiterpene synthases (STSs) and cytochrome P450 monooxygenases.
Cyclization by Sesquiterpene Synthase (STS): The first committed step in this compound biosynthesis is the cyclization of FPP. mdpi.com This reaction is catalyzed by a specific sesquiterpene synthase, likely a guaiane (B1240927) synthase. This enzyme facilitates a complex intramolecular rearrangement and cyclization of FPP to form the characteristic bicyclic 5-7 fused ring system of the guaiane carbon skeleton. Fungal STSs are known to generate immense structural diversity from the single precursor FPP through different cyclization modes, such as C1-C10 or C1-C11 cyclizations. nih.govmdpi.com
Post-Cyclization Modifications: Following the formation of the core guaiane hydrocarbon skeleton, a series of oxidative modifications, known as tailoring reactions, occur. These reactions are typically catalyzed by cytochrome P450 monooxygenases and other enzymes, which introduce functional groups to the molecule, leading to the final structure of this compound. In related Lactarius species, it has been observed that inactive sesquiterpenoid precursors, often stored as fatty acid esters (e.g., stearoylvelutinal), are present in the intact fungal tissues. czechmycology.org Upon tissue injury, these esters are enzymatically hydrolyzed and subsequently oxidized to form a variety of bioactive compounds. czechmycology.org A similar mechanism is proposed for this compound, where a precursor guaianoid ester is hydrolyzed and then oxidized to create the distinctive fulvenoid system.
| Proposed Step | Enzyme Class | Substrate | Product | Description |
|---|---|---|---|---|
| 1. Cyclization | Sesquiterpene Synthase (STS) / Guaiane Synthase | Farnesyl Diphosphate (FPP) | Guaiane Skeleton Intermediate | The linear FPP molecule is cyclized to form the bicyclic 5-7 ring structure characteristic of guaiane sesquiterpenes. mdpi.com |
| 2. Ester Hydrolysis | Esterase | Guaianoid Ester Precursor | Guaianediol | Hydrolysis of a fatty acid ester (e.g., stearate) to release the sesquiterpene alcohol, a mechanism observed in other Lactarius sesquiterpenoids. czechmycology.org |
| 3. Oxidation | Cytochrome P450 Monooxygenase / Dehydrogenase | Guaianediol | This compound | A series of oxidative steps modify the guaiane skeleton, creating the conjugated aldehyde and fulvene (B1219640) structure. czechmycology.orgczechmycology.org |
Comparative Biosynthetic Studies with Related Sesquiterpenoids
The biosynthesis of this compound is best understood in the context of the diverse array of other sesquiterpenoids produced by fungi in the genus Lactarius. These mushrooms are well-known for producing a variety of colorful and pungent sesquiterpenoids derived from different carbon skeletons, such as lactarane, seco-lactarane, and guaiane.
Interestingly, the chemical profile of Lactarius species can show significant geographical variation, suggesting plasticity in their biosynthetic pathways. For instance, this compound was identified from Californian specimens of Lactarius deliciosus. dokumen.pub In contrast, European specimens of the same species were found to produce other guaiane sesquiterpenes, such as lactaroviolin (B1209813) and lactarazulene. dokumen.pub Furthermore, Indian specimens of the closely related species Lactarius deterrimus yielded a unique aldehyde derivative. czechmycology.orgdokumen.pub
This variation indicates that while these species share the common precursor FPP and the initial cyclization to a guaiane skeleton, the subsequent "tailoring" enzymes (like P450s and dehydrogenases) likely differ. czechmycology.org These differences in the enzymatic machinery lead to the production of a distinct set of final compounds in different species or even in geographically isolated populations of the same species. Comparative transcriptome analyses in other fungi have successfully identified the specific genes and enzymes responsible for such variations in sesquiterpenoid production. nih.govfrontiersin.org
| Compound | Fungal Source (Location) | Sesquiterpene Skeleton | Key Biosynthetic Feature |
|---|---|---|---|
| This compound | Lactarius deliciosus (California) | Guaiane | Features a distinctive fulvene moiety formed through extensive oxidation. dokumen.pub |
| Lactaroviolin | Lactarius deliciosus (Europe) | Guaiane | An azulene-type pigment derived from a guaiane precursor. dokumen.pub |
| Lactarazulene | Lactarius deliciosus (Europe) | Guaiane | Another azulene (B44059) pigment, likely sharing a common biosynthetic origin with lactaroviolin. dokumen.pub |
| Unnamed Aldehyde | Lactarius deterrimus (India) | Guaiane | A distinct aldehyde, highlighting enzymatic divergence from the pathway leading to this compound or lactaroviolin. czechmycology.orgdokumen.pub |
| Stearoylvelutinal | Lactarius vellereus | Lactarane | An inactive ester precursor that is enzymatically converted to pungent dialdehydes upon tissue damage. czechmycology.org |
Synthetic Strategies for Lactarofulvene and Analogues
Chemical Synthesis of Lactarofulvene Frameworks
The complete total synthesis of this compound has not been extensively documented, reflecting the significant challenges posed by its sterically congested polycyclic structure, which includes a fused azulene (B44059) core and a lactone ring. However, the synthesis of the core guaianolide and azulene skeletons is well-established, offering insights into potential strategies for constructing the this compound framework.
Key synthetic challenges include the construction of the fused 5-7 bicyclic azulene system and the stereocontrolled installation of the lactone ring and various substituents. Strategies often focus on building the azulene core first, followed by functionalization and lactonization.
Strategies for Azulene Core Synthesis: One prominent method for constructing functionalized azulenes involves the reaction of 2H-cyclohepta[b]furan-2-ones with enamines or enol ethers. This approach, known as the Yasunami-Takase method, utilizes an [8+2] cycloaddition reaction. nih.gov The reaction between a 2H-cyclohepta[b]furan-2-one and an enamine derived from a ketone or aldehyde can lead to the formation of a multiply substituted azulene ring system, which could serve as a key intermediate for this compound. nih.gov
Another approach involves intramolecular cycloaddition reactions to form the bicyclic guaiane (B1240927) skeleton. For instance, routes to advanced intermediates for other complex tetracarbocyclic sesquiterpenoids have employed intramolecular oxidopyrylium cycloadditions to build the core ring system. nih.gov Such strategies could be adapted to form the 5-7 ring system of this compound.
A summary of potential key reactions for the synthesis of the this compound framework is presented below:
| Reaction Type | Description | Potential Application in this compound Synthesis | Reference |
| [8+2] Cycloaddition | Reaction of a troponoid system (like 2H-cyclohepta[b]furan-2-one) with a two-carbon component (like an enamine or enol ether). | Formation of the core azulene ring system. | nih.gov |
| Intramolecular Cycloaddition | Ring-forming reactions such as Diels-Alder or Alder-ene reactions on an acyclic or macrocyclic precursor. | Construction of the fused 5-7 bicyclic guaiane skeleton. | nih.gov |
| Ring-Closing Metathesis | Formation of a cyclic alkene from a diene precursor using a transition-metal catalyst. | Could be used to form the seven-membered ring of the guaiane core. | researchgate.net |
| Lactonization | Intramolecular esterification to form the lactone ring. | Final step to close the γ-lactone ring present in this compound. | mdpi.com |
Derivatization and Analogue Preparation Strategies
Given the challenges of total synthesis, a more common approach to obtaining novel compounds is the derivatization of naturally isolated sesquiterpene lactones. These strategies allow for the exploration of structure-activity relationships (SAR) by systematically modifying the functional groups of the parent molecule. For guaianolides like this compound, key sites for derivatization include the α-methylene-γ-lactone moiety, hydroxyl groups, and other reactive sites.
Modification of the α-Methylene-γ-lactone: The α-methylene-γ-lactone group is a common feature in many bioactive sesquiterpene lactones and is often crucial for their biological activity, acting as a Michael acceptor. However, its high reactivity can also lead to nonspecific interactions. To address this, analogues have been synthesized where the lactone oxygen is replaced with a nitrogen atom to form an α-methylene-γ-lactam. nih.gov This substitution allows for the tuning of the electrophilicity of the Michael acceptor by altering the substituent on the nitrogen atom, leading to analogues with potentially more selective bioactivity. nih.gov
Functional Group Interconversion: Other derivatization strategies involve standard organic transformations on existing functional groups. For related sesquiterpene lactones like cumanin and helenalin, a variety of oxygenated and oxy-nitrogenated derivatives have been prepared. nih.gov These include:
Silylation: Protection of hydroxyl groups with silyl (B83357) ethers can modulate solubility and bioavailability. nih.gov
Click Chemistry: The introduction of azide (B81097) functionalities, followed by reaction with alkynes (cycloaddition), has been used to create triazole-containing derivatives with altered biological profiles. nih.gov
The table below summarizes some derivatization approaches applicable to guaianolides:
| Derivatization Strategy | Target Functional Group | Resulting Analogue | Purpose | Reference |
| Lactam Formation | α-Methylene-γ-lactone | α-Methylene-γ-lactam | Tune electrophilicity and selectivity. | nih.gov |
| Silylation | Hydroxyl groups | Silyl ethers | Increase lipophilicity, act as protecting group. | nih.gov |
| Triazole Formation | Hydroxyl or other suitable groups | Triazolyl derivatives | Introduce new heterocyclic moieties to explore SAR. | nih.gov |
Biotransformation-Mediated Synthesis of Related Compounds
Biotransformation utilizes enzymes or whole microorganisms to perform specific chemical modifications on a substrate, often with high regio- and stereoselectivity that can be difficult to achieve through traditional chemical methods. nih.gov For sesquiterpenoids, enzymatic reactions, particularly hydroxylations catalyzed by cytochrome P450 monooxygenases (P450s), are key steps in their natural biosynthesis and can be harnessed for the synthesis of related compounds. mdpi.comnih.gov
Enzymatic Hydroxylation: The biosynthesis of many complex sesquiterpene lactones from simpler precursors like farnesyl diphosphate (B83284) (FPP) involves a series of enzymatic steps. After the initial cyclization by a terpene synthase, the resulting hydrocarbon scaffold undergoes late-stage functionalization, primarily through oxidation by P450 enzymes. nih.govresearchgate.net For example, the biosynthesis of guaianolides proceeds through the precursor (+)-germacrene A, which is hydroxylated by a P450 enzyme, germacrene A oxidase (GAO), as a key step towards lactonization. mdpi.comnih.gov
This natural strategy can be applied in a laboratory or industrial setting. By expressing specific P450 enzymes in a microbial host (like yeast or E. coli), it is possible to introduce hydroxyl groups at specific positions on the this compound skeleton or a synthetic precursor. researchgate.net This can generate a library of hydroxylated analogues for biological screening. Some terpene synthases have even been discovered that can directly produce di-hydroxylated sesquiterpenoids from FPP, showcasing the power of enzymes to create complex, oxygenated structures in a single step. nih.gov
Examples of Biotransformation in Sesquiterpenoid Synthesis:
Analytical Methodologies in Lactarofulvene Research
Chromatographic Separation Techniques (GC-MS, UPLC-QTOF-MS) for Natural Products
The separation and preliminary identification of lactarofulvene from crude extracts are predominantly achieved through chromatographic methods coupled with mass spectrometry. These hyphenated techniques provide both retention time data for separation and mass-to-charge ratio information for identification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. researchgate.net In the context of this compound research, GC-MS allows for the separation of various sesquiterpenes and other volatile metabolites present in fungal extracts. yok.gov.trfrontiersin.org The sample, after appropriate derivatization if necessary, is vaporized and separated on a capillary column. mdpi.com The separated compounds are then ionized, and the resulting fragments are analyzed by the mass spectrometer, providing a unique fragmentation pattern that aids in structural elucidation. amrutpharm.co.insavemyexams.com
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) offers a complementary approach, particularly for less volatile or thermally labile compounds. This technique provides high-resolution separation with enhanced sensitivity. researchgate.netjapsonline.com UPLC utilizes smaller particle sizes in the stationary phase, leading to higher separation efficiency and speed compared to conventional HPLC. semanticscholar.org The QTOF mass analyzer provides highly accurate mass measurements of both the parent ion and its fragments, facilitating the confident identification of compounds in complex matrices. chromatographytoday.comnih.gov This is particularly valuable in natural product research where novel compounds are often discovered. The combination of UPLC with QTOF-MS allows for the detailed profiling of metabolites, including this compound and its isomers, from fungal sources. mdpi.com
Table 1: Comparison of Chromatographic Techniques for this compound Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) |
|---|---|---|
| Principle | Separates volatile compounds in the gas phase followed by mass analysis. | Separates compounds in the liquid phase under high pressure followed by high-resolution mass analysis. researchgate.net |
| Sample Volatility | Requires volatile or derivatized non-volatile analytes. | Suitable for a wide range of volatilities, including non-volatile and thermally labile compounds. semanticscholar.org |
| Resolution | High separation efficiency for volatile compounds. | Superior separation power and peak capacity, especially for complex mixtures. chromatographytoday.com |
| Sensitivity | Good, but can be limited for trace-level analysis without specific techniques. | Very high sensitivity and accurate mass measurement, enabling confident identification. researchgate.net |
| Identification | Based on retention time and characteristic mass fragmentation patterns. savemyexams.com | Based on retention time, accurate mass of the molecular ion, and MS/MS fragmentation patterns. nih.gov |
Spectroscopic Detection and Quantification Methods for Fungal Metabolites
Once this compound has been isolated, various spectroscopic techniques are employed for its structural confirmation and quantification. These methods provide detailed information about the molecule's chemical structure and its concentration in a sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for the unambiguous structure elucidation of organic molecules. nih.gov 1D-NMR (¹H and ¹³C) and 2D-NMR (such as COSY, HSQC, and HMBC) experiments provide detailed information about the carbon skeleton and the connectivity of atoms within the this compound molecule. yok.gov.trresearchgate.net For instance, ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the different types of carbon atoms present. researchgate.netresearchgate.net 2D-NMR techniques are then used to establish correlations between protons and carbons, ultimately leading to the complete structural assignment. researchgate.net
UV-Vis Spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light. msu.edu this compound, with its conjugated double bond system inherent to the azulene (B44059) core, exhibits characteristic absorption bands in the UV-visible region. noblelight.comresearchgate.net This technique can be used for the preliminary identification and quantification of this compound, as the absorbance is directly proportional to its concentration. technologynetworks.comdenovix.com
Mass Spectrometry (MS) , in addition to its use in hyphenated chromatographic techniques, is crucial for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of its molecular formula. researchgate.net The fragmentation pattern observed in the mass spectrum offers valuable clues about the structure of the molecule, as specific fragments are formed through characteristic cleavage pathways. pg.edu.pllibretexts.orgresearchgate.net
Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. gla.ac.uk The absorption of infrared radiation causes vibrations of the chemical bonds within the molecule. By analyzing the absorption bands in an IR spectrum, functional groups such as carbonyls (C=O) and carbon-carbon double bonds (C=C), which are present in the this compound structure, can be identified. researchgate.net
Table 2: Spectroscopic Data for this compound and Related Compounds
| Technique | Type of Information Provided | Application to this compound |
|---|---|---|
| NMR Spectroscopy | Detailed structural information (connectivity of atoms). nih.gov | Elucidation of the complete carbon skeleton and stereochemistry. researchgate.netresearchgate.net |
| UV-Vis Spectroscopy | Information about conjugated systems (chromophores). msu.edu | Confirmation of the azulene core and quantification. technologynetworks.com |
| Mass Spectrometry | Molecular weight and fragmentation patterns. savemyexams.com | Determination of molecular formula and structural fragments. researchgate.netpg.edu.pl |
| IR Spectroscopy | Identification of functional groups. gla.ac.uk | Detection of carbonyl and alkene functional groups. researchgate.net |
Advanced Metabolomics Approaches for this compound Profiling
Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. semanticscholar.orgmdpi.com In the context of this compound research, metabolomics approaches are invaluable for understanding the broader metabolic context in which this compound is produced.
Untargeted Metabolomics is a hypothesis-generating approach that seeks to analyze as many metabolites as possible in a sample without preconceived bias. nih.gov This is typically achieved using high-resolution techniques like LC-MS or GC-MS. frontiersin.orgmdpi.com By comparing the metabolic profiles of different fungal strains or the same strain under different growth conditions, researchers can identify other metabolites that are co-regulated with this compound, providing insights into its biosynthetic pathway and physiological role. mdpi.com
Targeted Metabolomics , in contrast, focuses on the quantification of a specific, predefined set of metabolites. semanticscholar.orgnih.gov This approach is hypothesis-driven and offers higher sensitivity and quantitative accuracy for the selected compounds. For this compound, a targeted metabolomics study might be designed to precisely quantify its production levels in response to specific stimuli or to track its conversion into other related compounds.
The data generated from these metabolomics studies are vast and complex, requiring sophisticated bioinformatics tools and statistical analysis to extract meaningful biological information. These advanced approaches are moving the field beyond the simple identification of individual compounds to a more holistic understanding of the metabolic networks within this compound-producing fungi. frontiersin.orgmdpi.com
Research Implications and Future Directions for Lactarofulvene Studies
Chemotaxonomic Significance of Lactarofulvene in the Lactarius Genus
The presence and type of sesquiterpenoids, including this compound, serve as significant markers in the chemical taxonomy (chemotaxonomy) of the Lactarius genus. The production of specific secondary metabolites can help differentiate species that are morphologically similar.
Fungi of the genus Lactarius are known to produce a variety of sesquiterpenes, which are often responsible for their characteristic taste or color changes upon injury. czechmycology.org The sesquiterpenoid profile can be a distinguishing feature. For instance, pungent species of Lactarius enzymatically convert inactive precursor esters into a range of sesquiterpenes with unsaturated dialdehydes upon tissue damage. czechmycology.org
This compound, an azulene-type hydrocarbon, has been specifically isolated from Californian specimens of Lactarius deliciosus. czechmycology.orgresearchgate.netdokumen.pub This is a key finding, as other populations of the same species yield different compounds. For example, European specimens of L. deliciosus are known to produce lactaroviolin (B1209813), free dihydroazulene (B1262493) alcohol, and its stearic acid ester, while Indian specimens of the related Lactarius deterrimus produce a different azulene (B44059) aldehyde. czechmycology.orgdokumen.pub This geographical variation in chemical constituents underscores the importance of this compound as a chemotaxonomic marker for specific regional variants of Lactarius species.
Furthermore, other azulene compounds, such as 7-acetyl-4-methylazulene-1-carboxylic acid, have also been identified in Lactarius and are considered to have chemotaxonomic value for species that exude orange to red milk. researchgate.net The specific sesquiterpenoid skeletons produced, such as lactarane, are characteristic of the Russulaceae family, to which Lactarius belongs. researchgate.netresearchgate.net
Table 1: Distribution of Key Sesquiterpenoids in Select Lactarius Species
| Compound | Species | Geographic Origin | Significance |
| This compound | Lactarius deliciosus | California, USA | Chemotaxonomic marker for this specific population. czechmycology.orgdokumen.pub |
| Lactaroviolin | Lactarius deliciosus | Europe | Differentiates European from Californian specimens. dokumen.pub |
| Azulene Aldehyde | Lactarius deterrimus | India | Distinguishes this species and geographic variant. czechmycology.orgdokumen.pub |
| Velutinal Esters | Lactarius vellereus | Not Specified | Precursor to pungent defense compounds like velleral. researchgate.neteje.cz |
| Rufuslactone | Lactarius rufus | Not Specified | A novel lactarane sesquiterpene with antifungal properties. scispace.com |
Environmental and Biological Factors Influencing this compound Production
The synthesis of this compound and other sesquiterpenoids in Lactarius fungi is not constant but is influenced by a combination of internal (biological) and external (environmental) factors.
Biological Factors:
Genetic Predisposition: The fundamental capacity to produce this compound is genetically encoded. The biosynthetic pathways for sesquiterpenes, starting from farnesyl pyrophosphate (FPP), are determined by specific enzymes called sesquiterpene synthases (STSs). mdpi.com Different species, and even different strains within a species, possess different sets of genes for these enzymes, leading to the production of diverse sesquiterpenoid skeletons. mdpi.com
Injury and Defense: A primary biological trigger for the production of many Lactarius sesquiterpenoids is physical injury to the fruiting body. czechmycology.orgresearchgate.net This mechanism is considered a chemical defense system against pests and microbes. researchgate.neteje.cz When the mushroom is damaged, inactive precursor molecules, such as velutinal esters stored in the milky latex, are rapidly converted by enzymes into bioactive compounds. czechmycology.orgresearchgate.net While this compound itself is a hydrocarbon, its biosynthesis is part of this broader defensive strategy.
Environmental Factors:
Geographic Location: As noted previously, the chemical profile of Lactarius species can vary significantly with geography. czechmycology.orgdokumen.pub This suggests that local environmental conditions play a crucial role.
Climate and Soil Conditions: General environmental factors that affect fungal growth and metabolism are also likely to influence this compound production. These include temperature, humidity, water availability, soil pH, and nutrient content. phytojournal.combotanyjournals.comarc.agric.za Extreme conditions such as drought, flooding, or unsuitable temperatures can act as stressors that may alter the secondary metabolism of the fungus. phytojournal.comnih.gov For example, changes in soil moisture and atmospheric temperature can impact the availability of water and nutrients, which are fundamental to all biological processes, including the synthesis of complex molecules like sesquiterpenoids. botanyjournals.com
Biotic Interactions: The presence of other organisms, such as symbiotic plants, competing microbes, or predators, can influence the production of secondary metabolites. researchgate.net Sesquiterpenoids in basidiomycetes are known to be involved in these interactions, serving as defense compounds or signaling molecules. researchgate.netmdpi.com
Prospects for Advanced Theoretical and Computational Studies of Sesquiterpenoids
Theoretical and computational chemistry offers powerful tools to investigate the properties and synthesis of complex molecules like this compound and other sesquiterpenoids, providing insights that complement experimental research.
Future prospects in this area are promising and multifaceted:
Elucidation of Reaction Mechanisms: Computational methods, particularly Density Functional Theory (DFT), are increasingly used to model and understand complex chemical reactions. rsc.orgacs.org For sesquiterpenoids, this can be applied to study the intricate cascade reactions involved in their biosynthesis and the mechanisms of key synthetic steps like Diels-Alder cycloadditions. rsc.orgacs.org Such studies can rationalize the formation of specific stereoisomers and predict the feasibility of novel synthetic pathways. rsc.org
Prediction of Spectroscopic and Physicochemical Properties: Theoretical calculations can simulate and predict various properties of sesquiterpenoids. For instance, methods like Time-Dependent DFT (TD-DFT) and Configuration Interaction with Single excitation (CIS) can be used to simulate UV-visible spectra, aiding in the identification of new compounds. researchgate.net Computational models are also being developed to predict key physical properties, such as freezing point and energy density, which is particularly relevant for the potential application of sesquiterpenoids as biofuels. researchgate.net
Understanding Structure-Activity Relationships: By calculating electronic properties such as molecular hardness and electron-donating capacity, computational studies can help predict the biological activity of sesquiterpenoids. aphrc.org This approach has been used to evaluate the antioxidant and antiradical potential of colorotane sesquiterpenes, revealing how specific structural features, like hydrogen bonds, enhance their reactivity. aphrc.org These methods can be applied to this compound to predict its potential bioactivities and guide experimental testing.
Exploring Conformational Landscapes: The biological function and reactivity of a molecule are heavily dependent on its three-dimensional shape. Theoretical studies can explore the conformational landscape of flexible sesquiterpenoid molecules, identifying the most stable structures and how conformational preorganization influences biosynthetic pathways. rsc.org
Methodological Advancements in this compound Analysis and Characterization
The identification and structural elucidation of this compound and related compounds rely on a suite of advanced analytical techniques. Future research will benefit from ongoing improvements in the sensitivity, resolution, and integration of these methods.
Chromatographic Techniques: The initial separation of complex mixtures of metabolites from Lactarius extracts is typically achieved using chromatographic methods. researchgate.net High-Performance Liquid Chromatography (HPLC) remains a cornerstone for purification. The use of modern stationary phases, such as reversed-phase (RP-18) columns, allows for the efficient separation of sesquiterpenoids. researchgate.net
Mass Spectrometry (MS): MS is a vital tool for determining the molecular weight and elemental composition of compounds. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a molecule's chemical formula. nih.gov When coupled with chromatography (e.g., GC-MS or LC-MS), it allows for the analysis of individual components within a complex mixture. researchgate.net Tandem mass spectrometry (MS/MS) techniques, which involve the fragmentation of selected ions, are crucial for obtaining structural information about the molecule's skeleton and functional groups. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful method for complete structure elucidation. One-dimensional (1D) NMR techniques (¹H and ¹³C NMR) provide information about the chemical environment of hydrogen and carbon atoms. Two-dimensional (2D) NMR experiments (such as COSY, HSQC, and HMBC) are essential for establishing the connectivity between atoms and piecing together the entire molecular structure, as was done for related pigments isolated from L. deliciosus. researchgate.net
Table 2: Key Analytical Techniques for this compound and Related Sesquiterpenoids
| Technique | Application | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Purification and Separation | Isolates individual compounds from extracts. researchgate.net |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of Volatile Compounds | Separates and identifies components of essential oils. researchgate.net |
| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Determination | Provides highly accurate molecular weight for formula calculation. nih.gov |
| Tandem Mass Spectrometry (MS/MS) | Structural Fragmentation Analysis | Reveals information about the molecular backbone and functional groups. nih.gov |
| 1D and 2D Nuclear Magnetic Resonance (NMR) | Complete Structure Elucidation | Determines the precise arrangement and connectivity of all atoms in the molecule. researchgate.net |
Q & A
Q. How can machine learning improve structure-activity relationship (SAR) models for this compound derivatives with limited training data?
- Methodology : Implement few-shot learning algorithms (e.g., Siamese networks) trained on hybrid datasets (experimental + synthetic data). Validate models with leave-one-out cross-validation and SHAP analysis for feature interpretability. Address data scarcity by federated learning collaborations to pool datasets across institutions .
Data Presentation Guidelines
-
Tabular Data : Include mean ± SD (n ≥ 3), p-values (ANOVA/Tukey), and effect sizes. Example:
Parameter Value (this compound) Control p-value IC₅₀ (μM) 12.3 ± 1.2 25.6 ± 2.1 <0.001 Solubility (mg/mL) 4.8 ± 0.3 N/A — -
Figures : Use scatter plots with error bars for dose-response curves and heatmaps for omics data. Ensure axis labels comply with IUPAC nomenclature .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
